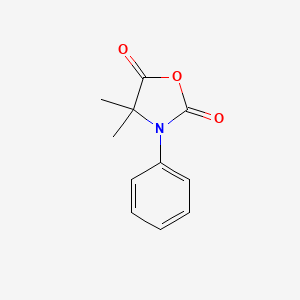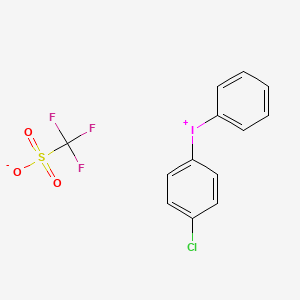
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive chemical behavior and versatility in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole unit. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced to the carbazole moiety via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Formation of the Fluorene Moiety: The fluorene unit is synthesized separately through Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves the coupling of the carbazole-phenyl intermediate with the fluorene unit using a suitable coupling reagent, such as a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole and fluorene derivatives.
科学的研究の応用
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用機序
The mechanism of action of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, or metabolic processes.
類似化合物との比較
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine can be compared with other similar compounds, such as:
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine: Similar in structure but with a biphenyl unit instead of a fluorene unit.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains two carbazole units linked by a biphenyl moiety.
3,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole: Features multiple carbazole units, enhancing its photophysical properties.
The uniqueness of this compound lies in its combination of carbazole and fluorene moieties, which impart distinct electronic and photophysical characteristics, making it highly valuable for various applications.
特性
分子式 |
C37H26N2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
N-[4-(9-phenylcarbazol-3-yl)phenyl]-9H-fluoren-2-amine |
InChI |
InChI=1S/C37H26N2/c1-2-9-31(10-3-1)39-36-13-7-6-12-34(36)35-24-26(16-21-37(35)39)25-14-17-29(18-15-25)38-30-19-20-33-28(23-30)22-27-8-4-5-11-32(27)33/h1-21,23-24,38H,22H2 |
InChIキー |
TYOOJHCILXVTDS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



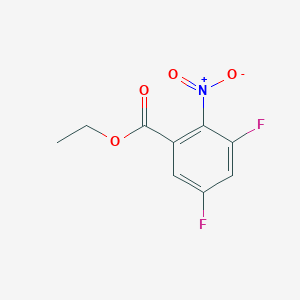
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
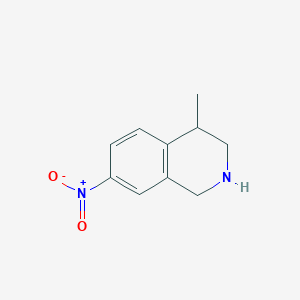
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)

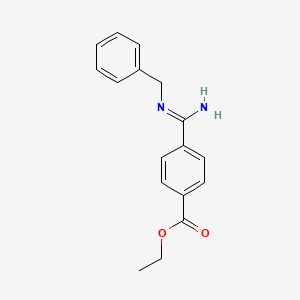
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)


![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
